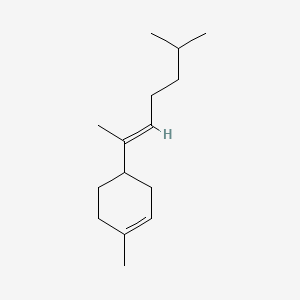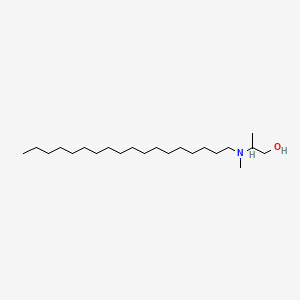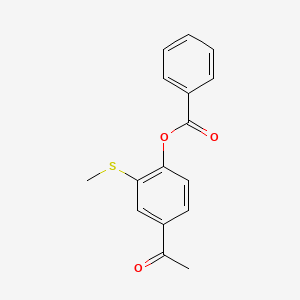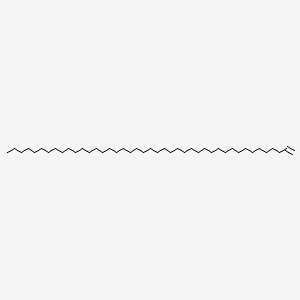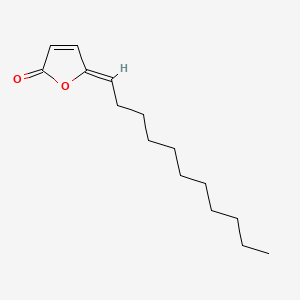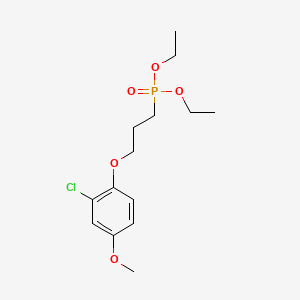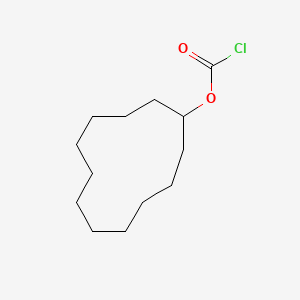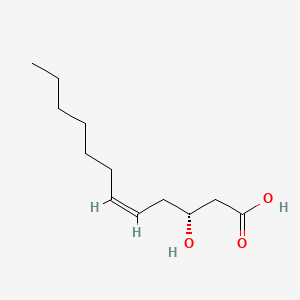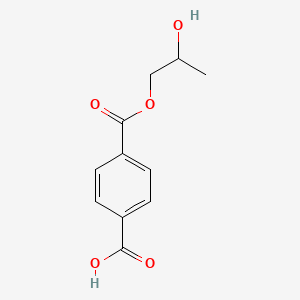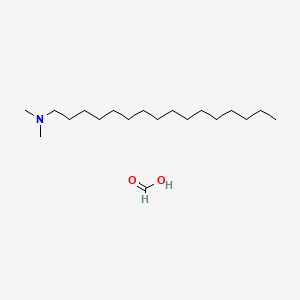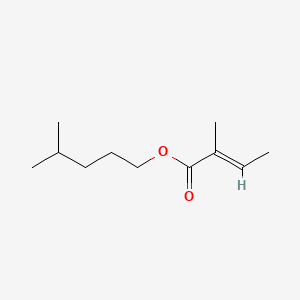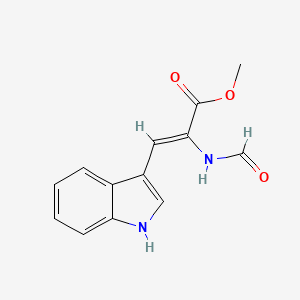
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate typically involves the reaction of indole derivatives with formylating agents and esterification processes. One common method includes the use of formamide and methyl acrylate under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the formylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(amino)-3-(1H-indol-3-yl)acrylate
- Methyl 2-(formylamino)-3-(1H-indol-2-yl)acrylate
- Methyl 2-(formylamino)-3-(1H-indol-3-yl)propanoate
Uniqueness
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is unique due to its specific substitution pattern on the indole ring and the presence of both formylamino and ester groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
79722-79-5 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
methyl (Z)-2-formamido-3-(1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-8,14H,1H3,(H,15,16)/b12-6- |
InChI-Schlüssel |
ZAHSXZHCAHDIKL-SDQBBNPISA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/NC=O |
Kanonische SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


